Prasugrel

Description

Prasugrel, a thienopyridine derivative, is a platelet activation and aggregation inhibitor structurally and pharmacologically related to clopidogrel and ticlopidine. Similar to clopidogrel, this compound is a prodrug that requires enzymatic transformation in the liver to its active metabolite, R-138727. R-138727 irreversibly binds to P2Y12 type ADP receptors on platelets thus preventing activation of the GPIIb/IIIa receptor complex. As a result, inhibition of ADP-mediated platelet activation and aggregation occurs. This compound was developed by Daiichi Sankyo Co. and is currently marketed in the United States and Canada in cooperation with Eli Lilly and Company for acute coronary syndromes planned for percutaneous coronary intervention (PCI). FDA approved in 2009.

This compound is a P2Y12 Platelet Inhibitor. The mechanism of action of this compound is as a P2Y12 Receptor Antagonist. The physiologic effect of this compound is by means of Decreased Platelet Aggregation.

This compound is an inhibitor of platelet aggregation that is used to decrease the risk of myocardial infarction and stroke in patients with acute coronary syndromes. This compound has been linked to mild and transient serum enzyme elevations during therapy and to rare instances of hypersensitivity reactions accompanied by mild liver injury.

This compound is an orally bioavailable thienopyridine, with antiplatelet activity. Upon oral administration, the active metabolite of this compound targets and irreversibly binds to the platelet receptor for adenosine diphosphate (ADP), thereby blocking the binding of ADP to its receptor. This inhibits ADP-mediated activation of the glycoprotein complex GPIIb/IIIa, fibrinogen binding to platelets and platelet adhesion and aggregation. This results in increased bleeding time.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2009 and has 3 approved and 14 investigational indications. This drug has a black box warning from the FDA.

See also: this compound Hydrochloride (active moiety of).

Properties

IUPAC Name |

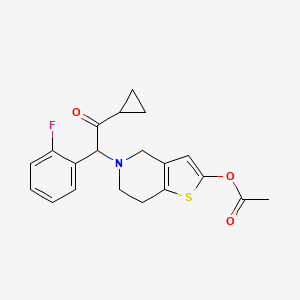

[5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FNO3S/c1-12(23)25-18-10-14-11-22(9-8-17(14)26-18)19(20(24)13-6-7-13)15-4-2-3-5-16(15)21/h2-5,10,13,19H,6-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGLZDAWLRGWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3F)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70861544 | |

| Record name | Prasugrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prasugrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.37e-03 g/L | |

| Record name | Prasugrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

150322-43-3 | |

| Record name | Prasugrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150322-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prasugrel [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150322433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prasugrel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06209 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prasugrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70861544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,S)-5-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]- 4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRASUGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34K66TBT99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prasugrel | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7995 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Prasugrel | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015625 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Prasugrel mechanism of action on P2Y12 receptor

An In-depth Technical Guide on the Core Mechanism of Action of Prasugrel on the P2Y12 Receptor

This technical guide provides a comprehensive overview of the molecular mechanism by which this compound, a third-generation thienopyridine, exerts its antiplatelet effects through the irreversible antagonism of the P2Y12 receptor. The document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the drug's metabolic activation, its specific interaction with the P2Y12 receptor, and the subsequent inhibition of downstream signaling pathways.

Introduction

This compound is a potent antiplatelet agent used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[1][2] As a member of the thienopyridine class, this compound is a prodrug that requires metabolic activation to inhibit the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][3] Its mechanism ensures a rapid onset and consistent level of platelet inhibition, which distinguishes it from earlier thienopyridines like clopidogrel.[2][4]

Metabolic Activation of this compound

This compound's pharmacological activity is entirely dependent on its conversion to an active metabolite, R-138727.[1][5] This bioactivation is an efficient, two-step process.

Step 1: Hydrolysis Upon oral administration, this compound is rapidly and completely absorbed and then hydrolyzed by esterases, primarily human carboxylesterase 2 (hCE2) in the intestine and liver, to an inactive intermediate thiolactone metabolite, R-95913.[6][7]

Step 2: Cytochrome P450-Mediated Oxidation The intermediate metabolite, R-95913, undergoes a single-step oxidation by the cytochrome P450 system in the liver.[3][6] This conversion is primarily mediated by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19, to form the active metabolite, R-138727.[1][6] This metabolic pathway is more efficient than that of clopidogrel, leading to higher and more consistent plasma levels of the active metabolite.[8][9]

Molecular Interaction with the P2Y12 Receptor

The active metabolite of this compound, R-138727, is a specific and irreversible antagonist of the P2Y12 receptor.[1][2]

Receptor Binding: The P2Y12 receptor is a G protein-coupled receptor (GPCR) crucial for adenosine diphosphate (ADP)-induced platelet activation.[10] The thiol group of R-138727 forms a covalent disulfide bond with one or more cysteine residues on the extracellular domain of the P2Y12 receptor.[11] Studies have specifically implicated Cys97 and Cys175 as key binding sites.[11][12]

Irreversible Inhibition: This covalent binding results in a permanent modification of the receptor, preventing ADP from binding and initiating downstream signaling.[3][11] Because the inhibition is irreversible, platelet function is blocked for the entire lifespan of the platelet, which is approximately 7 to 10 days.[1][3] Restoration of normal platelet activity requires the generation of new platelets.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound: a novel platelet ADP P2Y12 receptor antagonist. A review on its mechanism of action and clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. Comparison of this compound and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and pharmacodynamics of this compound, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ahajournals.org [ahajournals.org]

- 8. [PDF] this compound achieves greater and faster P2Y12receptor-mediated platelet inhibition than clopidogrel due to more efficient generation of its active metabolite in aspirin-treated patients with coronary artery disease. | Semantic Scholar [semanticscholar.org]

- 9. ovid.com [ovid.com]

- 10. Central role of the P2Y12 receptor in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structure of the human P2Y12 receptor in complex with an antithrombotic drug - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics and Pharmacodynamics of Prasugrel in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of prasugrel, a potent thienopyridine antiplatelet agent. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a core resource for professionals in drug development and cardiovascular research.

Introduction

This compound is a prodrug that, upon metabolic activation, irreversibly antagonizes the P2Y12 adenosine diphosphate (ADP) receptor on platelets, leading to potent and sustained inhibition of platelet aggregation.[1][2] Its distinct metabolic activation pathway compared to other thienopyridines like clopidogrel results in a more rapid onset of action and more consistent platelet inhibition.[3][4] Understanding the preclinical PK/PD profile of this compound is crucial for interpreting its mechanism of action, safety profile, and for the design of clinical studies. This guide focuses on data from key preclinical species, including mice, rats, and dogs.

Pharmacokinetics of this compound in Preclinical Models

This compound is rapidly absorbed and extensively metabolized following oral administration in preclinical species.[5][6] The primary metabolic pathway involves hydrolysis by esterases to an inactive thiolactone intermediate (R-95913), which is then converted by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to its active metabolite, R-138727.[5][7]

Absorption and Distribution

Following oral administration of radiolabeled this compound, maximum plasma concentrations of radioactivity are observed in less than an hour in mice and dogs, indicating rapid absorption.[6][8] The active metabolite, R-138727, also reaches peak plasma concentrations quickly.[1] Protein binding of the active metabolite is high, estimated to be around 98% in human serum albumin solution in vitro, and is also high in rats and dogs (>80%).[9]

Metabolism

The metabolic pathway of this compound is qualitatively similar across mice, rats, dogs, and humans.[9] The initial hydrolysis to the thiolactone R-95913 is a key step that proceeds efficiently.[10] This intermediate is then oxidized to the active metabolite R-138727.[5] Further metabolism of the active metabolite includes S-methylation and conjugation with cysteine.[5][6]

Excretion

The primary route of excretion of this compound metabolites varies among preclinical species. In mice, the majority of the administered dose is eliminated in the urine (approximately 54%).[5][6] In contrast, fecal elimination is the major route of excretion in rats and dogs, accounting for 72% and 52-73% of the dose, respectively.[5][6]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound and its active metabolite in various preclinical models.

Table 1: Pharmacokinetic Parameters of this compound's Active Metabolite (R-138727) after Oral Administration of this compound

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Reference |

| Rat | 1 | 471 ± 259 | 1.50 ± 0.58 | 1140 ± 420 | [11] |

| Dog | 1 (this compound) | 157 ± 129 | 1.19 ± 0.94 | 204 ± 64 | [11] |

Table 2: Relative Bioavailability of the Active Metabolites of this compound and Clopidogrel

| Species | This compound Active Metabolite | Clopidogrel Active Metabolite | Reference |

| Rat | 25% | 7% | [10] |

| Dog | 25% | 10% | [10] |

Pharmacodynamics of this compound in Preclinical Models

The pharmacodynamic effect of this compound is characterized by the inhibition of ADP-induced platelet aggregation. Preclinical studies have consistently demonstrated that this compound is a more potent inhibitor of platelet aggregation than clopidogrel.[3][4]

Mechanism of Action: P2Y12 Receptor Inhibition

The active metabolite of this compound, R-138727, is a selective and irreversible antagonist of the P2Y12 receptor on the platelet surface.[3] The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon binding ADP, initiates a signaling cascade that leads to platelet activation and aggregation. By blocking this receptor, R-138727 effectively prevents these downstream events.

In Vivo and Ex Vivo Efficacy

Oral administration of this compound in rats leads to a dose-dependent inhibition of ex vivo platelet aggregation.[12] In a rat model of thrombosis, this compound has been shown to be approximately 10-fold more potent than clopidogrel at inhibiting thrombus formation.[3]

Table 3: Pharmacodynamic Effects of this compound in Rats

| Parameter | Dose (mg/kg) | Effect | Reference |

| Ex vivo platelet aggregation (ADP-induced) | 0.3 - 3 | Dose-related inhibition | [12] |

| Thrombus formation (AV shunt model) | 1 - 3 | Significant reduction in thrombus weight (ED50 = 1.8 mg/kg) | [12] |

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed in the preclinical evaluation of this compound.

Pharmacokinetic Analysis: Quantification of this compound and its Metabolites

Objective: To determine the plasma concentrations of this compound and its metabolites over time.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Blood Collection: Blood samples are collected from animals at predetermined time points following this compound administration. To stabilize the reactive thiol group of the active metabolite (R-138727), blood is immediately treated with a derivatizing agent such as 2-bromo-3'-methoxyacetophenone or N-ethylmaleimide.

-

Plasma Preparation: Plasma is separated by centrifugation.

-

Sample Extraction: The derivatized metabolites are extracted from the plasma using liquid-liquid extraction or solid-phase extraction.

-

Chromatographic Separation: The extracted samples are injected into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18). A gradient mobile phase is typically used to separate the metabolites.

-

Mass Spectrometric Detection: The separated metabolites are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

-

Quantification: The concentration of each metabolite is determined by comparing its peak area to that of a known concentration of an internal standard.

Pharmacodynamic Analysis: Ex Vivo Platelet Aggregation Assay

Objective: To assess the inhibitory effect of this compound on platelet function.

Methodology: Light Transmission Aggregometry (LTA)

-

Blood Collection: Whole blood is collected from animals at various time points after this compound administration into tubes containing an anticoagulant (e.g., sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to obtain PRP.

-

Platelet-Poor Plasma (PPP) Preparation: A portion of the remaining blood is centrifuged at a high speed to obtain PPP, which is used as a reference.

-

Aggregation Measurement: The PRP is placed in a cuvette in an aggregometer. A baseline light transmission is established.

-

Agonist Addition: A platelet agonist, typically ADP, is added to the PRP to induce aggregation.

-

Data Recording: As platelets aggregate, the light transmission through the PRP increases. This change is recorded over time, and the maximum platelet aggregation is determined.

-

Inhibition Calculation: The percentage of inhibition of platelet aggregation is calculated by comparing the results from this compound-treated animals to those from vehicle-treated controls.

Conclusion

Preclinical models have been instrumental in elucidating the pharmacokinetic and pharmacodynamic properties of this compound. These studies have demonstrated its rapid absorption, efficient metabolic activation to the potent P2Y12 inhibitor R-138727, and superior antiplatelet efficacy compared to earlier thienopyridines. The methodologies outlined in this guide provide a framework for the continued investigation of novel antiplatelet agents, contributing to the development of more effective therapies for thrombotic diseases. The clear species differences in excretion pathways highlight the importance of using multiple preclinical models to accurately predict human pharmacokinetics.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Platelet function normalization after a this compound loading-dose: time-dependent effect of platelet supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. au.edu.sy [au.edu.sy]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of this compound active metabolite R-138727 in human plasma: a sensitive, highly selective and fast LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Prasugrel Metabolism and Active Metabolite R-138727 Formation

This compound is a third-generation thienopyridine antiplatelet agent, administered as a prodrug. Its efficacy in preventing thrombotic events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI) is contingent upon its metabolic activation.[1][2] This guide provides a detailed examination of the metabolic pathways leading to the formation of its active metabolite, R-138727, complete with quantitative data, experimental methodologies, and pathway visualizations.

Overview of this compound Bioactivation

This compound's conversion to its active form is a rapid and efficient two-step process, which distinguishes it from its predecessor, clopidogrel. This efficiency contributes to a more potent and consistent level of platelet inhibition.[3][4]

-

Step 1: Hydrolysis: Following oral administration, this compound is rapidly and almost completely absorbed and hydrolyzed into an inactive intermediate thiolactone, R-95913.[5][6] This initial step is primarily catalyzed by human carboxylesterase 2 (hCE2) in the intestine and liver.[5] Unlike clopidogrel, where a significant portion (around 85%) of the drug is shunted to an inactive pathway by carboxylesterase 1 (hCE1), this compound's hydrolysis pathway efficiently produces the necessary intermediate for the next activation step.[3][6]

-

Step 2: Cytochrome P450-Mediated Oxidation: The thiolactone intermediate, R-95913, undergoes a single, P450-dependent oxidative step in the liver to form the active metabolite, R-138727.[6][7] This oxidation opens the thiolactone ring, exposing the reactive thiol group that is crucial for its pharmacological activity.

The active metabolite, R-138727, then irreversibly binds to the P2Y12 adenosine diphosphate (ADP) receptor on platelets. This binding prevents platelet activation and aggregation for the remainder of the platelet's lifespan (approximately 7-10 days).[1][8]

Data Presentation: Key Molecules, Enzymes, and Kinetics

Quantitative data is summarized in the following tables to provide a clear comparison of the components and parameters governing this compound metabolism.

Table 1: Key Molecules in this compound Metabolism

| Molecule Type | Designation | Chemical Name |

| Prodrug | This compound | 2-acetoxy-5-(α-cyclopropylcarbonyl-2-fluorobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |

| Intermediate Metabolite | R-95913 | 2-[2-oxo-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(2-fluorophenyl)ethanone |

| Active Metabolite | R-138727 | 2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-mercapto-3-piperidinylidene]acetic acid |

Table 2: Primary Enzymes Involved in this compound Bioactivation

| Metabolic Step | Enzyme(s) | Primary Location | Role |

| Step 1: Hydrolysis (this compound → R-95913) | Human Carboxylesterase 2 (hCE2) | Intestine, Liver | Rapid hydrolysis of the acetate ester. hCE2 exhibits at least 25-fold greater activity than hCE1 for this reaction.[5] |

| Step 2: Oxidation (R-95913 → R-138727) | Primary: CYP3A4, CYP2B6 | Liver, Intestine | Major contributors to the oxidation of the thiolactone ring to form the active metabolite.[1][8][9] |

| Minor: CYP2C9, CYP2C19 | Liver, Intestine | Lesser contributors to the formation of R-138727.[1][9][10] |

A minor, alternative pathway for the opening of the R-95913 thiolactone ring via hydrolysis has been described, potentially catalyzed by a thioesterase such as Paraoxonase-1 (PON-1), leading to an endocyclic thiol isomer. However, the P450-mediated pathway is the major route for the formation of the primary, exocyclic active metabolite (R-138727).[11]

Table 3: Pharmacokinetic Parameters of Active Metabolite (R-138727)

| Parameter | Value | Notes |

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | Demonstrates rapid absorption and metabolism.[2][6] |

| Elimination Half-Life (t½) | ~7.4 hours (Range: 2-15 hours) | Reflects the clearance of the active metabolite from plasma.[2][12] |

| Effect of Body Weight (<60 kg) | ~30-42% higher exposure (AUC) | Increased exposure is associated with a higher bleeding risk, warranting dose adjustments.[6][13] |

| Effect of Age (≥75 years) | ~19% higher exposure (AUC) | Compared to patients <75 years.[6] |

| Protein Binding | ~98% | Primarily bound to human serum albumin (HSA).[7] |

| Excretion | ~68% in urine, ~27% in feces | Excreted as inactive metabolites.[12] |

Table 4: In Vitro Enzyme Kinetics for R-138727 Formation from R-95913

| Enzyme Source | Apparent K_m_ (Michaelis Constant) | Notes |

| Human Liver Microsomes | 21-30 µM | Hyperbolic kinetics suggest a single enzyme predominates in the microsomal system.[14] |

| Recombinant CYP3A4 | Major Contributor | Ranked highest in formation rate among expressed enzymes.[14] |

| Recombinant CYP2B6 | Major Contributor | Second highest formation rate; scaling suggests it is a major contributor along with CYP3A4.[14] |

| Recombinant CYP2C19 | Minor Contributor | Approximately equal contribution to CYP2C9.[14] |

| Recombinant CYP2C9 | Minor Contributor | Approximately equal contribution to CYP2C19.[14] |

Visualizations: Pathways and Workflows

This compound Metabolic Activation Pathway

The following diagram illustrates the sequential enzymatic conversion of the this compound prodrug into its pharmacologically active metabolite.

Caption: The two-step metabolic activation of this compound.

P2Y12 Receptor Inhibition by R-138727

This diagram shows the mechanism by which the active metabolite inhibits platelet function.

Caption: Mechanism of P2Y12 receptor inhibition by R-138727.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize this compound metabolism and activity.

Protocol: In Vitro Metabolism using Human Liver Microsomes (HLMs)

Objective: To determine the rate of formation of R-138727 from its precursor R-95913 in a liver-mimicking environment.

Materials:

-

Pooled Human Liver Microsomes (HLMs)

-

R-95913 (substrate)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+)

-

Potassium phosphate buffer (pH 7.4)

-

Reduced glutathione (GSH)

-

Acetonitrile (ACN) with 0.1% formic acid (stopping solution)

-

Internal standard (for LC-MS/MS)

Methodology:

-

Preparation: Prepare a master mix containing HLMs (e.g., 0.5 mg/mL final concentration) and GSH in potassium phosphate buffer. Pre-warm at 37°C for 5 minutes.

-

Initiation: Add R-95913 (at various concentrations, e.g., 1-100 µM) to the master mix. Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C in a shaking water bath for a specified time (e.g., 15 minutes).

-

Termination: Stop the reaction by adding an equal volume of ice-cold ACN containing the internal standard.

-

Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

-

Analysis: Transfer the supernatant to an HPLC vial and analyze for the formation of R-138727 using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Quantify the amount of R-138727 formed. Plot the rate of formation against substrate concentration and fit to the Michaelis-Menten equation to determine K_m_ and V_max_.

Protocol: Recombinant CYP Enzyme Phenotyping

Objective: To identify the specific CYP isozymes responsible for the conversion of R-95913 to R-138727.

Materials:

-

Recombinant human CYP enzymes (e.g., CYP3A4, CYP2B6, CYP2C9, CYP2C19 expressed in baculovirus-infected insect cells)

-

Selective chemical inhibitors (e.g., Ketoconazole for CYP3A4, Sulfaphenazole for CYP2C9)

-

Monoclonal antibodies specific to CYP isozymes

-

Other reagents as listed in Protocol 4.1

Methodology:

-

Recombinant Enzyme Screening: Follow the procedure in Protocol 4.1, but replace HLMs with individual recombinant CYP enzymes. Incubate R-95913 with each isozyme and measure the formation of R-138727 to rank the activity of each enzyme.[14]

-

Chemical Inhibition Assay: Follow the procedure in Protocol 4.1 using HLMs. Prior to adding the substrate, pre-incubate the HLM mixture with a selective chemical inhibitor for a short period (e.g., 10 minutes). Compare the rate of R-138727 formation with and without the inhibitor to determine the percent inhibition.[14]

-

Immunoinhibition Assay: Follow a similar procedure to the chemical inhibition assay, but pre-incubate the HLMs with a monoclonal antibody against a specific CYP isozyme.[14]

Experimental Workflow Visualization

References

- 1. This compound Therapy and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ovid.com [ovid.com]

- 5. researchgate.net [researchgate.net]

- 6. ahajournals.org [ahajournals.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Metabolic activation of this compound: nature of the two competitive pathways resulting in the opening of its thiophene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

In vitro characterization of Prasugrel's antiplatelet effects

An In-Depth Technical Guide to the In Vitro Characterization of Prasugrel's Antiplatelet Effects

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the antiplatelet effects of this compound, a potent third-generation thienopyridine. This compound is a prodrug that, once metabolized to its active form, R-138727, acts as an irreversible antagonist of the P2Y12 receptor, a critical component in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1][2] Understanding the nuances of its in vitro characterization is paramount for both preclinical research and clinical pharmacology.

Mechanism of Action: P2Y12 Receptor Inhibition

This compound undergoes rapid absorption and metabolic activation, primarily through hepatic cytochrome P450 enzymes, to form its active metabolite, R-138727.[1][3] This active metabolite selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[2][4] The P2Y12 receptor, when activated by ADP, inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP promotes platelet activation and subsequent aggregation. By irreversibly blocking the P2Y12 receptor, R-138727 prevents this signaling cascade, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet, which is typically 7 to 10 days.[1][2]

Key Experimental Protocols and Data

The antiplatelet effects of this compound's active metabolite are quantified using several key in vitro assays. These include light transmission aggregometry (LTA), the VerifyNow P2Y12 assay, and flow cytometry for vasodilator-stimulated phosphoprotein (VASP) phosphorylation.

Light Transmission Aggregometry (LTA)

LTA is considered the gold standard for assessing platelet aggregation. It measures the change in light transmittance through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist like ADP.

Experimental Protocol:

-

Blood Collection: Whole blood is collected from subjects into tubes containing 3.2% sodium citrate.

-

PRP and PPP Preparation: The whole blood is centrifuged at a low speed (e.g., 175 x g for 10 minutes) to obtain platelet-rich plasma (PRP).[5] The remaining blood is then centrifuged at a high speed (e.g., 2000 x g for 10 minutes) to obtain platelet-poor plasma (PPP), which serves as a reference.[5]

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted, typically to 2.5-3.5 x 10⁸/mL, using autologous PPP.[6]

-

Incubation: Aliquots of PRP are incubated with various concentrations of this compound's active metabolite (R-138727) or a vehicle control at 37°C.

-

Aggregation Measurement: The PRP samples are placed in an aggregometer. After establishing a baseline, an agonist (e.g., 5 µM or 20 µM ADP) is added to induce aggregation.[6][7]

-

Data Analysis: The instrument records the change in light transmittance over time. Maximal platelet aggregation (MPA) is expressed as the maximum percentage change in light transmittance, with PPP set as 100% aggregation.[6] The IC50 value (the concentration of inhibitor required to inhibit 50% of the platelet aggregation) is then calculated.

Quantitative Data:

| Parameter | Agonist | Value | Species | Reference |

| IC50 (R-138727) | 10 µM ADP | 1.8 µM | Rat | [8] |

| IC50 (Clopidogrel AM) | 10 µM ADP | 2.4 µM | Rat | [8] |

| IC50 (R-138727) | 5 µM ADP | ~1.0 µM | Human | [9] |

| IC50 (R-138727) | 20 µM ADP | ~2.5 µM | Human | [9] |

Note: AM refers to Active Metabolite.

VerifyNow P2Y12 Assay

The VerifyNow system is a point-of-care, turbidimetric-based optical detection assay designed to measure P2Y12 receptor-mediated platelet aggregation in whole blood.

Experimental Protocol:

-

Blood Collection: A whole blood sample is collected in a 3.2% sodium citrate tube.

-

Assay Cartridge: The blood is transferred to the VerifyNow P2Y12 cartridge. The cartridge contains two channels: one with ADP and prostaglandin E1 (PGE1) to measure P2Y12-specific aggregation, and a baseline channel with iso-TRAP to measure maximum platelet function.[6][10]

-

Incubation and Measurement: The cartridge is placed in the VerifyNow instrument. The instrument automatically mixes the blood with reagents and measures platelet-induced aggregation as an increase in light transmittance.[6]

-

Data Analysis: The instrument reports results in P2Y12 Reaction Units (PRU). A higher PRU value indicates higher platelet reactivity, while a lower PRU suggests greater P2Y12 inhibition.[11] The percentage of inhibition is also calculated based on the difference between the baseline and the P2Y12 channels.[11]

Comparative Data (Ex Vivo):

| Treatment | Assay | Platelet Reactivity (Mean) | Reference |

| Clopidogrel (600mg LD/75mg MD) | LTA (20µM ADP) | ~35% Aggregation | [7] |

| This compound (60mg LD/10mg MD) | LTA (20µM ADP) | ~79% Inhibition | [7] |

| Clopidogrel (600mg LD) | VerifyNow P2Y12 | Reduction in PRU from baseline | [11] |

| This compound (60mg LD) | VerifyNow P2Y12 | Further reduction in PRU | [11] |

Note: Data reflects ex vivo measurements after in vivo drug administration, which is a common application for this assay.

Flow Cytometry for VASP Phosphorylation

The VASP phosphorylation assay is a highly specific method to assess the P2Y12 signaling pathway. VASP is an intracellular protein that becomes phosphorylated when P2Y12 is inhibited. The level of phosphorylated VASP (P-VASP) directly correlates with the degree of P2Y12 receptor blockade.[12][13]

Experimental Protocol:

-

Blood Collection: Whole blood is collected in 3.2% sodium citrate tubes.

-

Incubation with Inhibitor: Aliquots of whole blood are incubated with various concentrations of R-138727 or a vehicle control.[14]

-

Stimulation/Inhibition: Samples are treated with either PGE1 alone (to induce maximum VASP phosphorylation) or a combination of PGE1 and ADP (ADP counteracts the PGE1 effect via active P2Y12 receptors).[15]

-

Fixation and Permeabilization: Red blood cells are lysed, and the remaining platelets and leukocytes are fixed and permeabilized to allow antibodies to enter the cells.

-

Immunostaining: The cells are stained with fluorescently labeled antibodies. A primary monoclonal antibody specific for P-VASP is used, followed by a fluorescently labeled secondary antibody. A platelet-specific marker (e.g., CD61) is also used for gating.

-

Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. The platelet population is gated, and the mean fluorescence intensity (MFI) of the P-VASP signal is measured for both the PGE1 and PGE1+ADP conditions.[13]

-

Data Analysis: A Platelet Reactivity Index (PRI) is calculated using the following formula: PRI (%) = [ (MFIPGE1 - MFIPGE1+ADP) / MFIPGE1 ] x 100 .[13] A lower PRI indicates more effective P2Y12 inhibition.

Quantitative Data:

| Condition | Parameter | Value | Reference |

| Healthy Donors (No Drug) | PRI | 78.3 ± 4.6% | [16] |

| Patients on Clopidogrel | PRI | 61.1 ± 17.0% | [16] |

| In Vitro P2Y12 Blockade | Correlation (PRI vs LTA Inhibition) | r = 0.72 | [12][16] |

| This compound (30mg LD) | Minimum PRI (Ex Vivo) | 6.85 ± 5.44% | [17] |

Conclusion

The in vitro characterization of this compound's antiplatelet effects relies on a suite of robust and complementary assays. Light transmission aggregometry provides a functional measure of platelet aggregation, while the VerifyNow P2Y12 assay offers a rapid, point-of-care assessment of P2Y12 inhibition. The VASP phosphorylation assay delivers a highly specific measurement of the molecular consequences of P2Y12 receptor blockade.[12] Quantitative data from these methods consistently demonstrate that this compound's active metabolite, R-138727, is a potent and effective inhibitor of ADP-induced platelet activation, providing a strong mechanistic basis for its clinical efficacy in the prevention of thrombotic events.[18][19]

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 3. youtube.com [youtube.com]

- 4. thrombosiscanada.ca [thrombosiscanada.ca]

- 5. Platelet function normalization after a this compound loading-dose: time-dependent effect of platelet supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet inhibition with this compound (CS‐747) compared with clopidogrel in patients undergoing coronary stenting: the subset from the JUMBO study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comparison of this compound and clopidogrel loading doses on platelet function: magnitude of platelet inhibition is related to active metabolite formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The greater in vivo antiplatelet effects of this compound as compared to clopidogrel reflect more efficient generation of its active metabolite with similar antiplatelet activity to that of clopidogrel's active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comparison of the pharmacological profiles of this compound and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Use of the VerifyNow point of care assay to assess the pharmacodynamic effects of loading and maintenance dose regimens of this compound and ticagrelor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The use of the VerifyNow P2Y12 point-of-care device to monitor platelet function across a range of P2Y12 inhibition levels following this compound and clopidogrel administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scispace.com [scispace.com]

- 13. benchchem.com [benchchem.com]

- 14. The active metabolite of this compound effectively blocks the platelet P2Y12 receptor and inhibits procoagulant and pro-inflammatory platelet responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biocytex.fr [biocytex.fr]

- 16. Flow cytometric analysis of intraplatelet VASP phosphorylation for the detection of clopidogrel resistance in patients with ischemic cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Platelet Aggregation Inhibitory Effects and Pharmacokinetics of this compound Used in Combination With Aspirin in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of this compound and clopidogrel in patients with acute coronary syndrome undergoing percutaneous coronary intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound: a critical comparison with clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Potent Antiplatelet: A Technical Guide to the Discovery and Development of Prasugrel

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prasugrel, a third-generation thienopyridine, represents a significant advancement in antiplatelet therapy. This technical guide provides an in-depth chronicle of its discovery and development, from initial chemical synthesis to pivotal clinical trials. It details the pharmacological advantages of this compound over its predecessor, clopidogrel, including its more efficient metabolic activation, leading to a more rapid onset of action and greater, more consistent inhibition of the P2Y12 receptor. This document outlines the key preclinical and clinical studies that established its efficacy and safety profile, culminating in its approval for the management of acute coronary syndromes. Detailed experimental protocols, comprehensive quantitative data, and visualizations of its mechanism of action and development timeline are presented to offer a complete resource for researchers and professionals in drug development.

Introduction: The Need for a More Potent Thienopyridine

The thienopyridine class of drugs, which includes clopidogrel, revolutionized the management of atherothrombotic diseases by irreversibly inhibiting the P2Y12 adenosine diphosphate (ADP) receptor on platelets. However, the efficacy of clopidogrel is hampered by a slow onset of action and significant inter-individual variability in response, largely due to its reliance on specific cytochrome P450 (CYP) enzymes for its two-step metabolic activation. This variability can lead to inadequate platelet inhibition in some patients, increasing their risk of thrombotic events.

Recognizing these limitations, researchers at Daiichi Sankyo and Ube Industries embarked on a mission to develop a new thienopyridine with a more favorable pharmacological profile.[1][2] This endeavor led to the discovery of this compound (CS-747, LY640315), a novel compound designed for more efficient and consistent metabolic activation.[3] this compound was approved by the US Food and Drug Administration (FDA) in July 2009 for the reduction of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) managed with percutaneous coronary intervention (PCI).[2][4]

The Chemical Journey: Synthesis of this compound

The chemical synthesis of this compound involves a multi-step process. One patented method begins with the protection of the amino group of 4,5,6,7-tetrahydrothieno[3,2-c] pyridine. This is followed by a series of reactions to introduce the key functional groups, ultimately leading to the formation of the this compound base. The final step typically involves reacting the base with an acid, such as hydrochloric acid, to form the stable salt, this compound hydrochloride. Throughout the synthesis, careful control of impurities, such as OXTP (deacetylation impurity) and CATP (process-related impurity), is crucial.[5]

Mechanism of Action: A More Efficient Path to Platelet Inhibition

This compound, like other thienopyridines, is a prodrug that requires in vivo metabolic activation to exert its antiplatelet effect.[6] However, its metabolic pathway is more efficient than that of clopidogrel.

Metabolic Activation

Following oral administration, this compound is rapidly hydrolyzed by esterases in the intestine and liver to an inactive thiolactone intermediate (R-95913).[4] This intermediate is then converted in a single CYP-dependent step, primarily by CYP3A4 and CYP2B6, to its active metabolite (R-138727).[6] This streamlined, one-step CYP-mediated oxidation is a key differentiator from clopidogrel's two-step process and contributes to this compound's rapid and consistent generation of its active form.[3]

P2Y12 Receptor Inhibition Signaling Pathway

The active metabolite of this compound, R-138727, is a potent and irreversible antagonist of the P2Y12 receptor on the surface of platelets. By binding to this receptor, it blocks ADP-mediated platelet activation and aggregation. This inhibition prevents the conformational change of the glycoprotein IIb/IIIa receptor, thereby reducing the risk of thrombus formation.

Preclinical Development: Establishing Potency and Efficacy

Preclinical studies were instrumental in demonstrating the superior antiplatelet potential of this compound compared to clopidogrel.

In Vitro Platelet Aggregation Assays

Initial in vitro studies using light transmission aggregometry (LTA) showed that the active metabolite of this compound was a potent inhibitor of ADP-induced platelet aggregation.

In Vivo Thrombosis Models

A key preclinical model used to evaluate the antithrombotic effects of this compound was the rat arteriovenous (AV) shunt thrombosis model. In these studies, this compound demonstrated a dose-dependent reduction in thrombus weight, with a significantly greater potency than ticagrelor.[7]

Experimental Protocol: Rat AV Shunt Thrombosis Model [7]

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: this compound (0.3–3 mg·kg−1) or ticagrelor (1–10 mg·kg−1) administered orally.

-

Shunt Implantation: Four hours after drug administration, an AV shunt is created by cannulating the right carotid artery and the left jugular vein with polyethylene tubing connected by a central piece of silk thread-filled tubing.

-

Thrombosis Induction: Blood is allowed to circulate through the shunt for a defined period.

-

Endpoint Measurement: The silk thread is removed, and the formed thrombus is weighed.

-

Data Analysis: The dose-response relationship is determined, and the ED50 (the dose required to produce 50% of the maximal effect) is calculated.

Clinical Development: From Healthy Volunteers to Landmark Trials

The clinical development program for this compound was designed to rigorously evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety.

Phase I: Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies in healthy volunteers demonstrated that this compound is rapidly absorbed and metabolized, with the active metabolite reaching peak plasma concentration (Tmax) in approximately 30 minutes.[8] The elimination half-life of the active metabolite is about 7.4 hours.[9]

Table 1: Pharmacokinetic Parameters of this compound's Active Metabolite (R-138727) in Healthy Subjects

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | ~30 minutes | [8] |

| t½ (Elimination Half-life) | ~7.4 hours | [9] |

| Metabolism | Primarily by CYP3A4 and CYP2B6 | [6] |

| Excretion | Mainly urinary | [8] |

Pharmacodynamic studies confirmed the rapid and potent antiplatelet effects of this compound. A 60-mg loading dose resulted in significant inhibition of platelet aggregation (IPA) as early as 30 minutes, with maximal effects observed within 1 to 4 hours.[10]

Table 2: Inhibition of Platelet Aggregation (IPA) with this compound vs. Clopidogrel

| Drug & Loading Dose | Time Post-Dose | Mean IPA (20 µM ADP) | Reference |

| This compound 60 mg | 30 minutes | > Peak IPA of Clopidogrel 300 mg | [10] |

| This compound 60 mg | 1 hour | > Peak IPA of Clopidogrel 600 mg | [10] |

| Clopidogrel 300 mg | Peak (4-6 hours) | - | [10] |

| Clopidogrel 600 mg | Peak (2-4 hours) | - | [7] |

Phase III: The TRITON-TIMI 38 Trial

The pivotal Phase III trial, TRITON-TIMI 38 (Trial to Assess Improvement in Therapeutic Outcomes by Optimizing Platelet Inhibition with this compound–Thrombolysis in Myocardial Infarction 38), was a large-scale, randomized, double-blind study that compared this compound with clopidogrel in 13,608 patients with moderate-to-high-risk ACS undergoing PCI.[11][12][13]

Experimental Protocol: TRITON-TIMI 38 [11][14]

-

Study Population: 13,608 patients with moderate-to-high-risk ACS (unstable angina, NSTEMI, or STEMI) scheduled for PCI.

-

Randomization: Patients were randomized to receive either this compound (60 mg loading dose, 10 mg daily maintenance dose) or clopidogrel (300 mg loading dose, 75 mg daily maintenance dose), both in addition to aspirin.

-

Treatment Duration: 6 to 15 months.

-

Primary Efficacy Endpoint: Composite of cardiovascular death, nonfatal myocardial infarction (MI), or nonfatal stroke.

-

Key Safety Endpoint: Major bleeding according to TIMI criteria.

Table 3: Key Efficacy and Safety Outcomes from the TRITON-TIMI 38 Trial

| Outcome | This compound (n=6,813) | Clopidogrel (n=6,795) | Hazard Ratio (95% CI) | P-value | Reference |

| Primary Efficacy Endpoint | 9.9% | 12.1% | 0.81 (0.73-0.90) | <0.001 | [13] |

| - Cardiovascular Death | 2.1% | 2.4% | 0.89 (0.73-1.08) | 0.23 | [13] |

| - Nonfatal MI | 7.3% | 9.5% | 0.76 (0.67-0.85) | <0.001 | [7] |

| - Nonfatal Stroke | 1.0% | 1.0% | 1.02 (0.71-1.45) | 0.93 | [13] |

| Stent Thrombosis | 1.1% | 2.4% | 0.48 (0.36-0.64) | <0.001 | [7] |

| TIMI Major Bleeding (non-CABG) | 2.4% | 1.8% | 1.32 (1.03-1.68) | 0.03 | [13] |

The results of TRITON-TIMI 38 demonstrated the superiority of this compound over clopidogrel in reducing ischemic events, albeit with an increased risk of major bleeding.[13]

Post-Marketing and Ongoing Research

Following its approval, the focus of research on this compound has shifted towards optimizing its use in specific patient populations and comparing its efficacy and safety with other potent P2Y12 inhibitors. Studies have explored lower maintenance doses (e.g., 5 mg) in patients with low body weight (<60 kg) or advanced age (≥75 years) to mitigate bleeding risk.[1]

Conclusion

The discovery and development of this compound mark a significant milestone in the evolution of antiplatelet therapy. Its rational design, leading to a more efficient metabolic activation and consequently a more potent and predictable antiplatelet effect, has provided clinicians with a valuable tool to reduce ischemic events in high-risk patients with acute coronary syndromes. The comprehensive preclinical and clinical development program, culminating in the landmark TRITON-TIMI 38 trial, has firmly established its place in contemporary cardiovascular medicine. Ongoing research continues to refine its use, ensuring that its benefits are maximized while minimizing potential risks.

Experimental Protocol Details

Light Transmission Aggregometry (LTA)[15][16]

-

Sample Preparation: Whole blood is collected in citrate tubes. Platelet-rich plasma (PRP) is obtained by centrifugation at a low speed (e.g., 175 g for 10 minutes). Platelet-poor plasma (PPP) is obtained by a second centrifugation at a higher speed (e.g., 2000 g for 10 minutes).

-

Assay Procedure: A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer. A baseline light transmission is established.

-

Agonist Addition: An aggregating agent, such as ADP (typically at concentrations of 5 µM or 20 µM), is added to the PRP.

-

Measurement: As platelets aggregate, the turbidity of the PRP decreases, and light transmission increases. The change in light transmission is recorded over time.

-

Data Analysis: The maximal platelet aggregation (MPA) is determined as the maximum percentage change in light transmission, with PPP serving as the 100% aggregation reference. Inhibition of platelet aggregation (IPA) is calculated relative to a pre-drug baseline.

VerifyNow P2Y12 Assay[17][18][19]

-

Principle: A point-of-care, turbidimetric-based optical detection system that measures platelet-induced aggregation in whole blood. The cartridge contains fibrinogen-coated beads and ADP as the agonist. Prostaglandin E1 is also included to increase the specificity for the P2Y12 receptor.

-

Sample Collection: Whole blood is collected in a specific Greiner citrate tube.

-

Assay Procedure: The blood sample is added to the assay cartridge, which is then inserted into the VerifyNow instrument.

-

Measurement: The instrument measures the rate and extent of aggregation and reports the results in P2Y12 Reaction Units (PRU). A higher PRU value indicates higher on-treatment platelet reactivity.

Development Timeline

References

- 1. This compound - Daiichi Sankyo/Eli Lilly and Company - AdisInsight [adisinsight.springer.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The discovery and development of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. A comparison of the pharmacological profiles of this compound and ticagrelor assessed by platelet aggregation, thrombus formation and haemostasis in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics of this compound, a thienopyridine P2Y12 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. The Onset of Inhibition of Platelet Aggregation With this compound Compared With Clopidogrel Loading Doses Using Gatekeeping Analysis of Integrated Clinical Pharmacology Data | Semantic Scholar [semanticscholar.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Efficacy and safety of this compound compared with clopidogrel in patients with acute coronary syndromes: results of TRITON-TIMI 38 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TRITON-TIMI 38 trial: this compound versus Clopidogrel in patients with acute coronary syndrome - Xagena [xagena.it]

- 14. rxfiles.ca [rxfiles.ca]

An In-depth Technical Guide to the Target Binding and Irreversible Inhibition Kinetics of Prasugrel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular interactions and kinetic properties of prasugrel, a third-generation thienopyridine antiplatelet agent. We will explore its metabolic activation, the specific binding to its molecular target, the kinetics of its irreversible inhibition, and the detailed experimental protocols used to characterize these interactions.

Introduction: The Clinical Significance of P2Y12 Inhibition

This compound is a potent antiplatelet prodrug used to reduce the risk of thrombotic cardiovascular events in patients with acute coronary syndrome (ACS) undergoing percutaneous coronary intervention (PCI).[1] Like other thienopyridines, its mechanism of action is centered on the irreversible antagonism of the P2Y12 receptor, a crucial purinergic receptor on the platelet surface that plays a central role in amplifying platelet activation and aggregation.[2][3] Understanding the specifics of its target binding and the kinetics of this interaction is fundamental for drug development professionals and researchers in the fields of thrombosis, hemostasis, and pharmacology.

Mechanism of Action: From Prodrug to Irreversible Inhibitor

Metabolic Activation of this compound

This compound is administered as an inactive prodrug and requires a two-step metabolic conversion to yield its pharmacologically active metabolite, R-138727.[4]

-

Step 1: Hydrolysis. Upon oral administration, this compound is rapidly hydrolyzed by human carboxylesterases (primarily hCE2) in the intestine and liver to form an inactive thiolactone intermediate, R-95913.[4]

-

Step 2: Oxidation. This thiolactone intermediate is then converted in a single, cytochrome P450-dependent step to the active metabolite, R-138727. This oxidation is mediated primarily by CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19.[5]

This efficient metabolic activation pathway contributes to this compound's rapid onset of action and consistent platelet inhibition compared to its predecessor, clopidogrel.[4]

Target Binding: Covalent Modification of the P2Y12 Receptor

The active metabolite, R-138727, is a thiol-containing compound that irreversibly antagonizes the P2Y12 receptor.[6] The reactive thiol group forms a covalent disulfide bond with specific cysteine residues on the extracellular domain of the receptor.[5] Studies using mutant human P2Y12 receptors have identified Cys97 (in the third transmembrane region) and Cys175 (in the second extracellular loop) as the key interaction sites.[5][7] This covalent bond permanently inactivates the receptor, preventing its natural ligand, adenosine diphosphate (ADP), from binding and initiating downstream signaling.[5] The antiplatelet effect of this compound therefore persists for the entire lifespan of the platelet (7-10 days).[8]

The P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) that couples to the inhibitory G-protein, Gαi. Its activation by ADP is a central amplification loop in platelet activation.

-

P2Y12 Activation: When ADP binds to the P2Y12 receptor, the associated Gαi protein is activated.

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Reduced VASP Phosphorylation: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which in turn reduces the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP).[9] Dephosphorylated VASP is permissive for the conformational activation of the glycoprotein IIb/IIIa (GPIIb/IIIa) receptor.

-

PI3K Activation: The Gβγ subunits released upon Gαi activation stimulate the phosphoinositide 3-kinase (PI3K) pathway, further contributing to the stabilization of platelet aggregation.

-

Platelet Aggregation: Activated GPIIb/IIIa receptors bind to fibrinogen, cross-linking adjacent platelets and leading to the formation of a stable platelet aggregate.

R-138727, by covalently binding to the P2Y12 receptor, blocks the initial step of this cascade, thereby preventing all subsequent downstream signaling events that lead to platelet aggregation.[5]

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Stereoselective inhibition of human platelet aggregation by R-138727, the active metabolite of CS-747 (this compound, LY640315), a novel P2Y12 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. openalex.org [openalex.org]

- 4. iris.unina.it [iris.unina.it]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Interaction of the active metabolite of this compound, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]

- 9. A practical guide for the assay-dependent characterisation of irreversible inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for In Vitro Measurement of Prasugrel's Active Metabolite Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prasugrel is a prodrug, a member of the thienopyridine class of antiplatelet agents, that requires in vivo metabolic activation to exert its pharmacological effect. The active metabolite, R-138727, is a potent and irreversible antagonist of the P2Y12 receptor on platelets.[1][2][3] This binding prevents ADP-mediated activation of the GPIIb/IIIa receptor complex, thereby inhibiting platelet aggregation and thrombus formation. Accurate and reliable in vitro assays are crucial for the non-clinical and clinical development of this compound, enabling the characterization of its active metabolite's potency, selectivity, and mechanism of action.

These application notes provide an overview of the principal in vitro assays used to measure the activity of this compound's active metabolite, R-138727. Detailed protocols for key methodologies are provided to guide researchers in the setup and execution of these experiments.

Key In Vitro Assays

Several in vitro methods are available to assess the inhibitory activity of this compound's active metabolite on platelet function. The primary assays focus on measuring platelet aggregation, the specific inhibition of the P2Y12 receptor, and the downstream signaling events.

-

Light Transmission Aggregometry (LTA): A well-established method to measure platelet aggregation in platelet-rich plasma (PRP).

-

Vasodilator-Stimulated Phosphoprotein (VASP) Phosphorylation Assay: A specific flow cytometric or ELISA-based assay to quantify the level of P2Y12 receptor inhibition.[4][5][6][7]

-

VerifyNow P2Y12 Assay: A rapid, point-of-care, whole-blood assay for assessing P2Y12-mediated platelet reactivity.[8][9][10]

-

Flow Cytometry for Platelet Activation Markers: Measures the expression of surface markers, such as P-selectin, to determine the state of platelet activation.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A bioanalytical technique for the quantitative determination of this compound's active metabolite concentration in biological matrices.[11][12][13]

Data Presentation

The following tables summarize quantitative data from various in vitro assays for this compound's active metabolite (R-138727).

Table 1: Potency of this compound's Active Metabolite (R-138727) in Platelet Aggregation Assays

| Assay Type | Agonist | Species | IC50 Value | Reference |

| Light Transmission Aggregometry | ADP (10 µM) | Rat | 1.8 µM | [14] |

| Light Transmission Aggregometry | ADP (10 µM) | Human | < 1 µM | [1] |

Table 2: VASP Phosphorylation Assay Data

| Parameter | Condition | Value | Reference |

| Platelet Reactivity Index (VASP-PRI) | Baseline | ~80% | [5] |

| Platelet Reactivity Index (VASP-PRI) | After this compound 60 mg LD (24h) | 8.9% | [5] |

Table 3: VerifyNow P2Y12 Assay Reference Ranges

| Parameter | Status | Value | Reference |

| P2Y12 Reaction Units (PRU) | Normal (Off-drug) | 194 - 418 PRU | [15] |

| P2Y12 Reaction Units (PRU) | Evidence of P2Y12 inhibitor effect | < 180 PRU | [16] |

Table 4: LC-MS/MS Bioanalytical Method Validation for R-138727

| Parameter | Value | Reference |

| Validated Concentration Range | 0.5 - 250 ng/mL | [11][12][13] |

| Inter-batch Accuracy | -7.00% to 5.98% | [11][12] |

| Inter-batch Precision | 0.98% to 3.39% | [11][12] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the P2Y12 signaling pathway and the general workflows for the described in vitro assays.

Figure 1: P2Y12 Receptor Signaling Pathway and Inhibition by this compound's Active Metabolite.

Figure 2: General Workflow for Light Transmission Aggregometry (LTA).

Figure 3: General Workflow for VASP Phosphorylation Assay by Flow Cytometry.

Experimental Protocols

Protocol 1: Light Transmission Aggregometry (LTA)

Objective: To measure the inhibitory effect of this compound's active metabolite (R-138727) on ADP-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.

-

This compound active metabolite (R-138727) stock solution (in DMSO or appropriate solvent).

-

Vehicle control (e.g., DMSO).

-

Adenosine diphosphate (ADP) solution.

-

Platelet-poor plasma (PPP).

-

Light transmission aggregometer.

-

Centrifuge.

Procedure:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Centrifuge whole blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.

-

Carefully collect the upper PRP layer.

-

Keep the PRP at room temperature for use within 3-4 hours.

-

-

Preparation of Platelet-Poor Plasma (PPP):

-

Centrifuge the remaining blood at 1500-2000 x g for 15-20 minutes at room temperature.

-

Collect the supernatant (PPP). PPP is used to set the 100% aggregation baseline in the aggregometer.

-

-

Platelet Count Adjustment (Optional but Recommended):

-

Determine the platelet count in the PRP and adjust to a standardized count (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

-

-

Assay Protocol:

-

Pipette PRP into aggregometer cuvettes with a stir bar.

-

Place the cuvettes in the heating block of the aggregometer at 37°C and allow to equilibrate.

-

Add varying concentrations of this compound's active metabolite or vehicle control to the PRP and incubate for a specified time (e.g., 5-15 minutes).

-

Set the baseline (0% aggregation) with the PRP sample.

-

Add PPP to a cuvette to set the 100% aggregation mark.

-

Add a submaximal concentration of ADP (e.g., 5-20 µM) to the PRP sample to induce aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum platelet aggregation (%) for each concentration of the test compound.

-

Calculate the percentage inhibition of aggregation relative to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Protocol 2: VASP Phosphorylation Assay by Flow Cytometry

Objective: To quantify the specific inhibition of the P2Y12 receptor by this compound's active metabolite (R-138727) by measuring the phosphorylation state of VASP.

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate tubes.[17]

-

This compound active metabolite (R-138727) stock solution.

-

Vehicle control.

-

Prostaglandin E1 (PGE1) solution.

-

Adenosine diphosphate (ADP) solution.

-

Fixation and permeabilization reagents.

-

Fluorescently labeled monoclonal antibody against phosphorylated VASP (Ser239).

-

Flow cytometer.

Procedure:

-

Sample Preparation and Incubation:

-

Incubate whole blood samples with varying concentrations of this compound's active metabolite or vehicle control at 37°C for a specified time.

-

-

Stimulation:

-

For each blood sample, prepare two tubes:

-

Tube A (PGE1): Add PGE1 to the blood and incubate for 10 minutes. This condition promotes VASP phosphorylation.

-

Tube B (PGE1 + ADP): Add PGE1 followed by ADP and incubate for 10 minutes. In the absence of a P2Y12 inhibitor, ADP will prevent VASP phosphorylation.[7]

-

-

-

Fixation and Permeabilization:

-

Fix the cells by adding a formaldehyde-based fixation solution.

-

Permeabilize the platelets using a detergent-based permeabilization solution to allow antibody access to intracellular proteins.

-

-

Staining:

-

Add the fluorescently labeled anti-phospho-VASP antibody to the fixed and permeabilized cells.

-

Incubate in the dark as per the antibody manufacturer's instructions.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics.

-

Measure the median fluorescence intensity (MFI) of the phospho-VASP staining in the platelet gate for both Tube A and Tube B.

-

-

Data Analysis:

-

Calculate the Platelet Reactivity Index (PRI) using the following formula: PRI (%) = [(MFI_PGE1 - MFI_PGE1+ADP) / MFI_PGE1] x 100

-

A lower PRI indicates a higher level of P2Y12 receptor inhibition.

-

Protocol 3: LC-MS/MS Quantification of this compound's Active Metabolite

Objective: To determine the concentration of this compound's active metabolite (R-138727) in plasma samples.

Note: Due to the instability of the thiol-containing active metabolite, immediate derivatization after blood collection is crucial.[11][12][13]

Materials:

-

Human plasma samples.

-

Derivatizing agent (e.g., 2-bromo-3'-methoxyacetophenone).[11][12][13]

-

Internal standard (e.g., a stable isotope-labeled analog of the derivatized metabolite).

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source).

-

Solvents for liquid chromatography (e.g., acetonitrile, methanol, water with formic acid or ammonium acetate).

-

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) materials for sample cleanup.

Procedure:

-

Sample Collection and Stabilization:

-

Sample Preparation:

-

To a known volume of plasma, add the internal standard.

-

Perform protein precipitation (e.g., with acetonitrile or methanol).

-

Perform sample cleanup using SPE or LLE to remove interfering substances.

-

Evaporate the solvent and reconstitute the sample in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into the LC-MS/MS system.

-

Separate the derivatized analyte from other components using a suitable C18 or similar reversed-phase HPLC column with a gradient elution.

-

Detect the analyte and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize the precursor-to-product ion transitions for both the analyte and the internal standard.

-

-

Data Analysis:

-

Generate a calibration curve by analyzing standards of known concentrations.

-

Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

-

Determine the concentration of the active metabolite in the unknown samples by interpolating from the calibration curve.

-

Conclusion

The in vitro assays described provide a comprehensive toolkit for characterizing the activity of this compound's active metabolite, R-138727. The choice of assay will depend on the specific research question, ranging from determining potency in cell-based systems to quantifying drug levels in biological samples. Adherence to detailed and validated protocols is essential for generating accurate and reproducible data in the research and development of P2Y12 inhibitors.

References

- 1. Interaction of the active metabolite of this compound, R-138727, with cysteine 97 and cysteine 175 of the human P2Y12 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The active metabolite of this compound inhibits ADP-stimulated thrombo-inflammatory markers of platelet activation: Influence of other blood cells, calcium, and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of antiplatelet effects of this compound and ticagrelor in cynomolgus monkeys by an ELISA-based VASP phosphorylation assay and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A comparison of the antiplatelet effects of this compound and high-dose clopidogrel as assessed by VASP-phosphorylation and light transmission aggregometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vasodilator-Stimulated Phosphoprotein (VASP) Assay | Thoracic Key [thoracickey.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Comparison of three common whole blood platelet function tests for in vitro P2Y12 induced platelet inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. laboratoryalliance.com [laboratoryalliance.com]

- 11. Determination of the active and inactive metabolites of this compound in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of the active and inactive metabolites of this compound in human plasma by liquid chromatography/tandem mass spectrometry (2007) | Nagy A. Farid | 128 Citations [scispace.com]